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Compound of Interest

Compound Name: H-Glu-Tyr-Glu-OH

CAS No.: 32140-46-8

Cat. No.: B1532255

Get Quote

Executive Summary & Biological Context
The tripeptide sequence Glutamic acid–Tyrosine–Glutamic acid (EYE) is a highly specific

biological motif. Notably, the EYE sequence serves as a well-established substrate epitope for

protein tyrosine kinases (TKs), which catalyze the transfer of a phosphoryl group from ATP to

the phenolic hydroxyl group of the tyrosine residue . Consequently, synthetic EYE peptides are

heavily utilized in kinase inhibition assays and studies exploring pseudopeptidic host

adaptation and molecular recognition .

While Solid-Phase Peptide Synthesis (SPPS) is ubiquitous for discovery-scale generation,

repetitive solution-phase synthesis remains the methodology of choice for multigram scale-up.

It circumvents the high costs of functionalized resins and allows for the rigorous purification of

intermediates via simple liquid-liquid extraction, eliminating the need for tedious

chromatographic steps .

Retrosynthetic Strategy & Mechanistic Rationale
This protocol details an Fmoc/tBu orthogonal protection strategy adapted specifically for

solution-phase assembly.
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C-Terminal Anchoring: We utilize H-Glu(OtBu)-OtBu as the starting scaffold. Fully protecting

the C-terminus with tert-butyl esters prevents unwanted side reactions and eliminates the

need for intermediate saponification—a process notorious for inducing C-terminal

epimerization.

Coupling Chemistry: The activation of incoming Fmoc-protected amino acids is mediated by

EDC·HCl and HOBt. EDC is specifically selected for solution-phase synthesis because its

byproduct, an isourea derivative, is highly water-soluble. This allows for its complete removal

during mild aqueous workup, bypassing silica gel chromatography . HOBt is included as a

nucleophilic additive to form a highly reactive, yet stable, benzotriazole active ester, which

suppresses oxazolone-mediated racemization at the α-carbon.

N-Terminal Deprotection: Fmoc removal is achieved using diethylamine (DEA) in

dichloromethane (DCM). DEA is preferred over piperidine in this solution-phase protocol

because excess DEA and the resulting dibenzofulvene-amine adducts are more volatile and

easier to remove via co-evaporation and trituration.

Reagent Formulations & Quantitative Metrics
Table 1: Stoichiometric parameters for a 10 mmol scale dipeptide assembly.

Reagent Role MW ( g/mol ) Equivalents Amount

H-Glu(OtBu)-

OtBu·HCl

C-terminal

nucleophile
295.8 1.0 2.96 g

Fmoc-Tyr(tBu)-

OH

Electrophile

(Residue 2)
459.5 1.1 5.05 g

Fmoc-Glu(OtBu)-

OH

Electrophile

(Residue 3)
425.5 1.1 4.68 g

EDC·HCl Coupling agent 191.7 1.2 2.30 g

HOBt

(anhydrous)

Racemization

suppressor
135.1 1.2 1.62 g

DIPEA Base 129.2 2.5 4.35 mL
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Solution-Phase Synthesis Workflow
H-Glu(OtBu)-OtBu

Coupling: Fmoc-Tyr(tBu)-OH
EDC·HCl, HOBt, DIPEA

Fmoc-Tyr(tBu)-Glu(OtBu)-OtBu

Fmoc Deprotection
20% DEA in DCM

H-Tyr(tBu)-Glu(OtBu)-OtBu

Coupling: Fmoc-Glu(OtBu)-OH
EDC·HCl, HOBt, DIPEA

Fmoc-Glu(OtBu)-Tyr(tBu)-Glu(OtBu)-OtBu

Fmoc Deprotection
20% DEA in DCM

H-Glu(OtBu)-Tyr(tBu)-Glu(OtBu)-OtBu

Global Cleavage
TFA / TIS / H2O (95:2.5:2.5)

H-Glu-Tyr-Glu-OH
(EYE Tripeptide)
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Figure 1: Solution-phase synthesis workflow of the EYE tripeptide via Fmoc/tBu strategy.

Experimental Protocols
Phase 1: Dipeptide Assembly (Fmoc-YE(OtBu)₂)

Initiation: Dissolve H-Glu(OtBu)-OtBu·HCl (10 mmol, 2.96 g) and Fmoc-Tyr(tBu)-OH (11

mmol, 5.05 g) in 50 mL of anhydrous DCM under a nitrogen atmosphere.

Neutralization: Add DIPEA (25 mmol, 4.35 mL) dropwise. Causality: This neutralizes the HCl

salt of the starting material, rendering the amine nucleophilic.

Activation: Cool the mixture to 0 °C in an ice bath. Add HOBt (12 mmol, 1.62 g) followed by

EDC·HCl (12 mmol, 2.30 g). Causality: Cooling prevents the formation of inactive N-acylurea

byproducts.

Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and

stir for 12 hours.

Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in

DCM). Stain with Ninhydrin. Complete consumption of the primary amine (disappearance of

the purple/pink spot) confirms successful coupling.

Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with:

5% aqueous KHSO₄ (2 × 50 mL) to protonate and extract unreacted amines and DIPEA.

Saturated aqueous NaHCO₃ (2 × 50 mL) to deprotonate and extract unreacted Fmoc-

amino acid and HOBt.

Brine (1 × 50 mL) to remove residual water.

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield the protected dipeptide as a white foam.

Phase 2: Fmoc Deprotection
Cleavage: Dissolve the crude Fmoc-Tyr(tBu)-Glu(OtBu)-OtBu in 40 mL of a 20%

Diethylamine (DEA) in DCM solution (v/v).
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Propagation: Stir at room temperature for 2 hours.

Self-Validation Check: TLC (UV visualization). The UV-active spot of the starting material

should disappear, replaced by a highly polar, UV-active dibenzofulvene byproduct and a

Ninhydrin-positive baseline spot (the free amine).

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 ×

20 mL) to azeotropically remove residual DEA. Triturate the residue with cold hexanes to

precipitate the free amine dipeptide, H-Tyr(tBu)-Glu(OtBu)-OtBu.

Phase 3: Tripeptide Assembly
Coupling: Repeat the procedure from Phase 1, utilizing the newly deprotected dipeptide (10

mmol) as the nucleophile and Fmoc-Glu(OtBu)-OH (11 mmol, 4.68 g) as the electrophile.

Workup: Perform the identical KHSO₄/NaHCO₃ aqueous extractions to isolate the fully

protected tripeptide: Fmoc-Glu(OtBu)-Tyr(tBu)-Glu(OtBu)-OtBu.

Final N-Terminal Deprotection: Repeat Phase 2 to remove the final Fmoc group, yielding H-

Glu(OtBu)-Tyr(tBu)-Glu(OtBu)-OtBu.

Phase 4: Global Deprotection & Isolation
Cleavage Cocktail Preparation: Prepare 50 mL of cleavage cocktail: Trifluoroacetic acid

(TFA) / Triisopropylsilane (TIS) / H₂O in a 95:2.5:2.5 (v/v/v) ratio. Causality: TFA cleaves all

tert-butyl esters and ethers. TIS acts as a bulky, highly reactive carbocation scavenger to

prevent the liberated tert-butyl cations from alkylating the electron-rich phenolic ring of the

Tyrosine residue.

Deprotection: Dissolve the fully protected tripeptide in the cleavage cocktail and stir at room

temperature for 3 hours.

Precipitation: Concentrate the mixture under a gentle stream of N₂ to approximately 10 mL.

Add the concentrated solution dropwise to 100 mL of ice-cold diethyl ether.

Isolation: Centrifuge the resulting white precipitate at 4000 rpm for 10 minutes. Decant the

supernatant, wash the pellet twice with fresh cold ether, and dry under a vacuum to yield the

crude EYE tripeptide (H-Glu-Tyr-Glu-OH).
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Analytical Validation & Quality Control
To ensure the self-validating integrity of the final product, perform the following analytical

checks:

RP-HPLC: Analyze the crude peptide on a C18 analytical column using a linear gradient of

5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes. A single major

peak should be observed (purity > 95%).

ESI-MS: Confirm the identity of the EYE tripeptide (Chemical Formula: C₁₉H₂₅N₃O₉).

Calculated Exact Mass: 439.16 Da

Expected [M+H]⁺: 440.16 m/z

Expected [M-H]⁻: 438.15 m/z
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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